molecular formula C17H14FN3 B11388104 9-ethyl-2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazole

9-ethyl-2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B11388104
M. Wt: 279.31 g/mol
InChI Key: HWBJSIPTXQWMIE-UHFFFAOYSA-N
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Description

9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Chemical Reactions Analysis

9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

9-ETHYL-2-(4-FLUOROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C17H14FN3

Molecular Weight

279.31 g/mol

IUPAC Name

4-ethyl-2-(4-fluorophenyl)imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C17H14FN3/c1-2-20-15-5-3-4-6-16(15)21-11-14(19-17(20)21)12-7-9-13(18)10-8-12/h3-11H,2H2,1H3

InChI Key

HWBJSIPTXQWMIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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